Prolyl endopeptidase inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

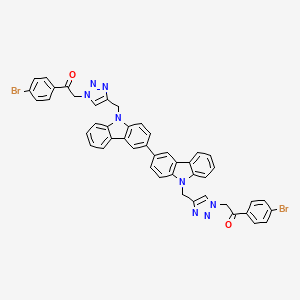

C46H32Br2N8O2 |

|---|---|

Molecular Weight |

888.6 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-[4-[[3-[9-[[1-[2-(4-bromophenyl)-2-oxoethyl]triazol-4-yl]methyl]carbazol-3-yl]carbazol-9-yl]methyl]triazol-1-yl]ethanone |

InChI |

InChI=1S/C46H32Br2N8O2/c47-33-15-9-29(10-16-33)45(57)27-53-23-35(49-51-53)25-55-41-7-3-1-5-37(41)39-21-31(13-19-43(39)55)32-14-20-44-40(22-32)38-6-2-4-8-42(38)56(44)26-36-24-54(52-50-36)28-46(58)30-11-17-34(48)18-12-30/h1-24H,25-28H2 |

InChI Key |

VTXFSJDLVDEEHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CC4=CN(N=N4)CC(=O)C5=CC=C(C=C5)Br)C=CC(=C3)C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC9=CN(N=N9)CC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Prolyl Endopeptidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the function of prolyl endopeptidase (PREP or PEP), also known as prolyl oligopeptidase (POP), and the action of its inhibitors. Prolyl endopeptidase is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1][2] Its unique structural and functional characteristics make it a significant target in drug development, particularly for neurodegenerative diseases, cognitive disorders, and inflammatory conditions.[3][4]

Core Mechanism of Prolyl Endopeptidase (PEP)

Prolyl endopeptidase is a cytosolic enzyme composed of two distinct domains: a catalytic domain with a canonical serine protease structure and a unique seven-bladed β-propeller domain.[3][5] This β-propeller domain functions as a "gating filter," restricting access to the active site. Consequently, only short oligopeptides, typically fewer than 30 amino acids in length, can serve as substrates.[1][5]

The catalytic mechanism does not follow a simple lock-and-key model but rather an induced-fit mechanism. The enzyme exists in an "open" conformation in its native state. The binding of a substrate peptide induces a significant conformational change, causing the two domains to move relative to each other into a "closed" state.[5][6] This movement encloses the substrate within the active site, where the catalytic triad (featuring Ser-533) can efficiently hydrolyze the post-proline peptide bond.[5] After cleavage, the domains return to the open conformation to release the products.

Mechanism of PEP Inhibition

PEP inhibitors are compounds designed to interact with the enzyme's active site, thereby preventing the hydrolysis of its natural substrates. These inhibitors can be peptide-like molecules or synthetic small molecules.[4] The primary mechanism of action involves the formation of a stable complex with the active site serine residue (Ser-533), often through a covalent or hemiacetal linkage, which effectively inactivates the enzyme.[5]

One example, Prolyl Endopeptidase Inhibitor 2 (also referred to as Compound 8), has been identified as an inhibitor with a moderate potency.[7] While its specific binding mode is not detailed in the available literature, it is presumed to function by occupying the active site, similar to other characterized inhibitors. The efficacy of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki).

The following table summarizes the inhibitory activities of several known PEP inhibitors against the enzyme from various sources.

| Inhibitor Name/Identifier | Type | Inhibitory Value | Source Organism/Tissue | Reference |

| S 17092 | Small Molecule | IC50: 1.2 nM | Cerebral PEP | [7] |

| Inhibitor 70 | (2-phenylcyclopropyl)carbonyl derivative | IC50: 0.9 nM | Rat Cortex | [8] |

| Compounds 30 & 32 | dicyclopropyl derivatives | IC50: 10-20 nM | Not Specified | [8] |

| Prolyl Endopeptidase Inhibitor 1 | Boc-Pro-prolinal | Ki: 15 nM | Not Specified | [7] |

| Compounds 24 & 25 | 4-phenylbutanoyl derivatives | IC50: ~30 nM | Not Specified | [8] |

| This compound | Compound 8 | IC50: 31.11 μM | Not Specified | [7] |

Downstream Signaling Pathways Modulated by PEP Inhibition

By preventing the degradation of specific peptide substrates, PEP inhibitors can exert significant effects on various physiological and pathological signaling pathways.

PEP is highly concentrated in the brain, where it plays a role in the maturation and degradation of neuropeptides and peptide hormones such as substance P, thyrotropin-releasing hormone (TRH), angiotensin, and vasopressin.[1][6] By inhibiting PEP, the bioavailability and functional lifespan of these neuroactive peptides are increased. This mechanism is thought to underlie the anti-amnesic and cognition-enhancing effects observed with some PEP inhibitors.[7][8]

PEP is implicated in inflammatory processes through multiple pathways.

-

PGP Matrikine Cascade: During inflammation, matrix metalloproteinase-9 (MMP-9) degrades collagen, producing peptide fragments. PEP then cleaves these fragments to generate the tripeptide Proline-Glycine-Proline (PGP), a potent neutrophil chemoattractant that perpetuates the inflammatory response.[9] PEP inhibitors block the final step of PGP production, thereby reducing neutrophil infiltration.

-

NF-κB Pathway: Certain PEP inhibitors, such as Oroxylin A-7-O-glucuronide and KYP-2047, have been shown to suppress the NF-κB signaling pathway.[7][10] They achieve this by preventing the nuclear translocation of the p65 subunit of NF-κB, which in turn downregulates the transcription of pro-inflammatory genes.[7][10]

-

MAPK Pathway: The PEP inhibitor KYP-2047 has been observed to modulate the expression of key proteins in the mitogen-activated protein kinase (MAPK) pathway, such as p38 and p-ERK, suggesting a role in regulating cellular responses to stress and inflammation.[10]

Key Experimental Protocols

This section details standardized methodologies for assessing PEP activity and inhibition.

This protocol is adapted from a sensitive method for determining PEP activity in biological samples.[11]

Materials:

-

Enzyme source (e.g., purified PEP, serum, tissue lysate)

-

Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (stock solution in DMSO)

-

Incubation Buffer: 100 mM K-phosphate buffer, pH 7.5

-

Stopping Solution: 1.5 M acetic acid

-

Fluorometer (λex = 370 nm, λem = 440 nm)

Procedure:

-

Pre-incubate 10 µL of the enzyme sample with 100 µL of incubation buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the substrate stock solution (final concentration e.g., 0.2 mM).

-

Incubate the reaction mixture for a defined period (e.g., 120 minutes) at 37°C.

-

Terminate the reaction by adding 500 µL of the stopping solution.

-

Measure the fluorescence of the released 7-amino-4-methylcoumarin.

-

Prepare a blank control by adding the stopping solution before the substrate.

-

Calculate enzyme activity based on a standard curve of 7-amino-4-methylcoumarin.

This protocol outlines the steps to determine the IC50 value of a test compound.

Procedure:

-

Prepare serial dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the enzyme source and incubation buffer to each well.

-

Add a fixed volume of each inhibitor dilution (or solvent for control) to the wells.

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for binding.[11]

-

Initiate the enzymatic reaction by adding the substrate (e.g., Z-Gly-Pro-AMC).

-

Follow the procedure for the PEP activity assay (steps 3-6 from section 4.1).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

This protocol is based on a commercially available ELISA kit methodology to quantify the active, nuclear-translocated form of NF-κB p65.[10]

Materials:

-

Nuclear and cytosolic protein extracts from cells/tissues treated with or without the PEP inhibitor.

-

NF-κB p65 ELISA Kit (e.g., Cusabio, CSB-E08789m or equivalent).

-

Microplate reader (450 nm).

Procedure:

-

Prepare nuclear and cytosolic extracts from experimental samples according to a validated cell fractionation protocol.

-

Add 100 µL of standards and samples to the wells of the anti-p65 antibody-coated plate.

-

Incubate for 2 hours at 37°C.

-

Wash the plate. Add 100 µL of HRP-conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate thoroughly. Add 90 µL of TMB substrate solution.

-

Incubate for 15 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm immediately.

-

Calculate the concentration of p65 in the nuclear fractions based on the standard curve. A decrease in nuclear p65 in inhibitor-treated samples indicates inhibition of translocation.

References

- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. researchgate.net [researchgate.net]

- 4. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury [mdpi.com]

- 11. researchgate.net [researchgate.net]

Prolyl Endopeptidase Inhibitor Target Engagement and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prolyl endopeptidase (PREP) as a therapeutic target, detailing the essential methodologies for assessing the target engagement and validation of its inhibitors. This document is designed to serve as a practical resource for professionals engaged in drug discovery and development.

Introduction to Prolyl Endopeptidase (PREP)

Prolyl endopeptidase, also known as prolyl oligopeptidase (POP), is a serine protease that plays a pivotal role in the regulation of various peptide hormones and neuropeptides. It achieves this by selectively cleaving peptide bonds at the C-terminal side of proline residues. Among its known substrates are substance P, angiotensin, vasopressin, and thyrotropin-releasing hormone, which implicates PREP in a broad spectrum of physiological processes, including learning, memory, inflammation, and the regulation of blood pressure. The dysregulation of PREP activity has been linked to a number of pathological conditions, such as neurodegenerative diseases, psychiatric disorders, and inflammatory conditions. This has positioned PREP as a compelling target for the development of novel therapeutics.

Quantitative Data for PREP Inhibitors

A primary objective in the field is the development of potent and selective inhibitors of PREP. The following table presents a summary of quantitative data for several well-characterized PREP inhibitors, offering a comparative look at their potency and selectivity. It is important to note that Ki and IC50 values can differ based on the specific conditions of the assay, such as the concentration of the substrate and the source of the enzyme. The Cheng-Prusoff equation is a useful tool for converting IC50 values to Ki values, though this conversion requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) for the enzyme-substrate interaction.[1][2]

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity Notes |

| KYP-2047 | PREP | 0.023[3] | - | Highly specific for PREP.[3] |

| Z-Prolyl-prolinal | PREP | 14[4] | 1.61 ± 0.12[5][6] | A selective PREP inhibitor.[5][6] |

| S 17092 | PREP | - | 1.2 | An orally active cerebral PREP inhibitor. |

| JTP-4819 | PREP | - | - | A potent and selective inhibitor of PREP. |

| Benzyloxycarbonyl-methionyl-cyanopyrrolidine | PREP | - | 2.01 ± 0.14[5][6] | A non-selective PREP inhibitor.[5][6] |

| Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile | PREP | - | 8000[7] | A peptide-based inhibitor derived from human beta-casein.[7] |

Experimental Protocols for Target Engagement and Validation

The successful development of a drug candidate is contingent upon the use of robust methods to confirm its interaction with the intended target within a cellular environment. This section provides detailed protocols for three key methodologies employed in the assessment of target engagement for PREP inhibitors.

Prolyl Endopeptidase Activity Assay

This assay is fundamental for determining the enzymatic activity of PREP and for assessing the in vitro potency of its inhibitors. A widely used approach employs a fluorogenic substrate, such as Z-Gly-Pro-AMC (Z-Glycyl-L-prolyl-7-amido-4-methylcoumarin).[8]

Materials:

-

Purified PREP enzyme

-

Assay buffer: 20 mM Tris-HCl, pH 7.5, containing 0.1 M NaCl and 1 mM EDTA[9]

-

Z-Gly-Pro-AMC substrate stock solution (in DMSO)[8]

-

PREP inhibitor stock solution (in DMSO)

-

96-well black microplate

-

Microplate fluorometer (λex = 380 nm, λem = 465 nm)[8]

Protocol:

-

Prepare serial dilutions of the PREP inhibitor in the assay buffer.

-

In a 96-well plate, add 20 µL of the PREP enzyme solution to each well.

-

Add 10 µL of each inhibitor dilution to the corresponding wells. For control (uninhibited) and blank wells, add 10 µL of assay buffer containing the same concentration of DMSO.

-

Incubate the plate at 37°C for 15 minutes.[8]

-

Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should ideally be at or below the Km of the enzyme.

-

Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.[9]

-

Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in intact cells or cell lysates by measuring the change in thermal stability of a target protein upon ligand binding.[10][11][12][13]

Materials:

-

HEK293 cells or another suitable cell line expressing PREP[11]

-

Cell culture medium

-

PREP inhibitor

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)

-

PCR tubes or a 96-well PCR plate

-

Thermocycler

-

Western blot reagents, including antibodies against PREP and a loading control

Protocol:

-

Cell Treatment:

-

Heating Step:

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling period at room temperature.[14]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

-

Carefully transfer the supernatant to fresh tubes and determine the protein concentration.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for PREP, as well as an antibody for a loading control.

-

Develop the blot and quantify the intensity of the bands.

-

-

Data Analysis:

-

Plot the relative intensity of the soluble PREP band as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the resulting melting curve is indicative of target engagement.

-

Activity-Based Protein Profiling (ABPP)

ABPP employs chemical probes that covalently bind to the active sites of enzymes, allowing for the profiling of their functional state. For serine hydrolases such as PREP, fluorophosphonate (FP)-based probes like FP-rhodamine are commonly utilized.[15][16][17]

Materials:

-

Cell or tissue lysate containing PREP

-

PREP inhibitor

-

SDS-PAGE reagents

-

In-gel fluorescence scanner

Protocol:

-

Inhibitor Incubation:

-

Pre-incubate the cell lysate (at a total protein concentration of 1 mg/mL) with the PREP inhibitor at various concentrations for 30 minutes at room temperature. A vehicle control should be included.

-

-

Probe Labeling:

-

Add the FP-rhodamine probe to the lysates to a final concentration of 1 µM.[15]

-

Incubate the mixture for 30 minutes at room temperature.

-

-

SDS-PAGE and Fluorescence Scanning:

-

Stop the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

-

Data Analysis:

-

The intensity of the fluorescent band corresponding to PREP will diminish in the presence of a competing inhibitor.

-

Quantify the band intensities to determine the IC50 of the inhibitor for PREP within a complex proteome.

-

Photoaffinity Labeling (PAL)

PAL is a technique used to covalently link a small molecule inhibitor to its protein target through photo-activation, which facilitates target identification and validation. This method often requires the synthesis of an inhibitor derivative that includes a photoreactive group (such as a diazirine) and an enrichment tag (like biotin or an alkyne for click chemistry).[18][19][20][21][22]

Materials:

-

A PREP inhibitor modified with a diazirine and a biotin tag

-

Cell lysate or intact cells

-

UV lamp (350-365 nm)[22]

-

Streptavidin beads

-

Western blot reagents

Protocol:

-

Probe Incubation:

-

Incubate the cell lysate or intact cells with the photoaffinity probe for a designated period. To demonstrate specificity, a competition experiment should be included where the cells are co-incubated with an excess of the unmodified inhibitor.

-

-

UV Crosslinking:

-

Irradiate the samples with UV light to induce covalent crosslinking of the probe to its binding partners.

-

-

Enrichment of Labeled Proteins:

-

If using intact cells, lyse them at this stage.

-

Add streptavidin beads to the lysate to capture the biotin-tagged protein-probe complexes.

-

Wash the beads thoroughly to remove any non-specifically bound proteins.

-

-

Target Identification:

-

Elute the bound proteins from the beads.

-

The proteins can then be identified by mass spectrometry, or the presence of PREP can be confirmed by Western blot.

-

Signaling Pathways and Logical Relationships

PREP is involved in signaling pathways that are fundamental to inflammation and cellular homeostasis. A thorough understanding of how PREP inhibitors modulate these pathways is crucial for validating their therapeutic potential.

PREP and NF-κB/MAPK Signaling

PREP can influence the NF-κB and MAPK signaling pathways, primarily through its role in the degradation of signaling peptides like substance P and angiotensin II.

-

Substance P: This neuropeptide is known to activate the NF-κB and MAPK pathways, which leads to the production of pro-inflammatory cytokines.[23][24][25][26] PREP degrades substance P, thereby acting as a downregulator of these inflammatory responses. Consequently, the inhibition of PREP is expected to increase the levels of substance P, which could potentially lead to a pro-inflammatory effect in certain contexts.

-

Angiotensin II: As a key component of the renin-angiotensin system, this peptide hormone can also activate MAPK signaling pathways, contributing to cellular growth and hypertrophy.[27][28][29][30] PREP is capable of processing angiotensin I to angiotensin-(1-7), a peptide that often exerts effects that are contrary to those of angiotensin II.[27][29]

The following diagrams provide a visual representation of these relationships and the general workflow for the target engagement and validation of PREP inhibitors.

Caption: PREP's role in modulating NF-κB and MAPK signaling.

Caption: Workflow for PREP inhibitor target validation.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of target engagement is an indispensable step in the development of PREP inhibitors. The methodologies described in this guide, which range from in vitro activity assays to cellular target engagement techniques such as CETSA, ABPP, and PAL, provide a solid framework for confirming the mechanism of action of novel therapeutic candidates. A detailed understanding of the signaling pathways that are modulated by PREP will be instrumental in the development of effective and selective inhibitors for the treatment of a wide array of human diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Comparative effect of the prolyl endopeptidase inhibitors, benzyloxycarbonyl-prolyl-prolinal and benzyloxycarbonyl-methionyl-cyanopyrrolidine, on the acute exudative inflammation and visceral pain in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effect of the prolyl endopeptidase inhibitors, benzyloxycarbonyl-prolyl-prolinal and benzyloxycarbonyl-methionyl-cyanopyrrolidine, on the acute exudative inflammation and visceral pain in mice [pbmc.ibmc.msk.ru]

- 7. Inhibition of prolyl endopeptidase by synthetic peptide fragments of human beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]

- 23. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NF-kappaB activation precedes increases in mRNA encoding neurokinin-1 receptor, proinflammatory cytokines, and adhesion molecules in dextran sulfate sodium-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways* - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A comparison of the properties and enzymatic activities of three angiotensin processing enzymes: angiotensin converting enzyme, prolyl endopeptidase and neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Role of p38 MAPK and MAPKAPK-2 in angiotensin II-induced Akt activation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Prolyl Oligopeptidase-Dependent Angiotensin II Conversion to Angiotensin-(1-7) in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

Prolyl Oligopeptidase (POP): A Core Regulator in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1][2][3] Initially recognized for its role in the metabolism of neuropeptides and hormones in the central nervous system, a growing body of evidence has implicated POP as a significant modulator of inflammatory processes.[4][5] Its involvement extends from neuroinflammation to systemic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, making it an attractive therapeutic target.[1][2][6]

This technical guide provides a comprehensive overview of the role of POP in inflammatory diseases, detailing its enzymatic functions, associated signaling pathways, and quantitative data from key studies. It also includes detailed experimental protocols for researchers investigating this enzyme.

The Enzymatic Role of POP in Generating Immunoactive Peptides

POP's influence on inflammation is primarily mediated through its enzymatic activity, which generates both pro-inflammatory and anti-inflammatory peptides from larger precursors.[7][8] This dual functionality places POP at a critical junction in the regulation of the inflammatory response.

-

Pro-Inflammatory Peptide Generation: In concert with matrix metalloproteinases (MMPs), POP is essential for the generation of N-acetyl-proline-glycine-proline (Ac-PGP).[2][6] During tissue injury and inflammation, MMPs degrade extracellular matrix collagen into fragments. POP then further cleaves these fragments to produce PGP, which is subsequently acetylated to form Ac-PGP.[9] Ac-PGP is a potent neutrophil chemoattractant that acts via CXCR2 receptors, promoting a self-sustaining cycle of neutrophilic inflammation.[2][10] This mechanism is particularly relevant in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD).[6][9]

-

Anti-Inflammatory and Anti-Fibrotic Peptide Generation: POP is also involved in the digestion of thymosin β4 to produce the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP).[2] Ac-SDKP exhibits significant anti-inflammatory, anti-fibrotic, and angiogenesis-promoting properties.[2][11] This pathway highlights the complex, context-dependent role of POP in modulating inflammation and tissue repair.

POP in Inflammatory Signaling and Disease Pathogenesis

Beyond generating bioactive peptides, POP is directly implicated in signaling pathways that govern inflammation, particularly the NF-κB pathway.[12][13] Furthermore, its expression and activity are altered in several inflammatory diseases.

Studies using selective POP inhibitors, such as KYP-2047, have demonstrated that inhibiting POP can suppress the activation of the NF-κB pathway.[12][13] In models of intestinal ischemia-reperfusion and pulmonary fibrosis, treatment with KYP-2047 led to a significant decrease in the nuclear translocation of NF-κB and a corresponding reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2.[13] This suggests that POP activity, either directly or indirectly, contributes to the upstream signaling that activates this critical inflammatory transcription factor.

POP's dysregulation has been documented in various inflammatory conditions.

-

Neuroinflammation: POP is implicated in neurodegenerative diseases that have a significant neuroinflammatory component.[1][4] It is secreted by activated microglial cells and can be toxic to neurons.[14] POP levels are reportedly increased in the brains of animal models following inflammatory insults.[7][15]

-

Multiple Sclerosis (MS): In patients with relapsing-remitting MS, a significant decrease in plasma POP activity has been observed, which may be due to oxidative inactivation of the enzyme.[6][16] This suggests that circulating POP activity could serve as a biomarker for inflammation and oxidative stress in MS.[6]

-

Rheumatoid Arthritis (RA): POP activity is significantly increased in the synovial membrane of knee joints from patients with RA compared to those with osteoarthritis.[17] This elevated activity correlates with the volume of joint fluid, suggesting a role in local joint inflammation.[17]

-

Inflammatory Bowel Disease (IBD): The POP-MMP-collagen pathway is a key driver of inflammation in IBD.[9] By generating the neutrophil chemoattractant Ac-PGP, POP contributes to a vicious cycle of neutrophil infiltration and tissue damage in the intestine.[9][18]

-

Pulmonary and Liver Inflammation: POP inhibitors have shown therapeutic potential in animal models of pulmonary fibrosis and nonalcoholic fatty liver disease (NAFLD) by reducing inflammation, fibrosis, and angiogenesis.[2][12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on POP in inflammatory diseases.

Table 1: Alterations in POP Activity and Expression in Inflammatory Diseases

| Disease | Sample Type | Finding | Reference(s) |

| Multiple Sclerosis | Plasma | Decreased enzymatic activity in relapsing-remitting MS patients compared to healthy controls. | [6][16] |

| Rheumatoid Arthritis | Synovial Membrane | Higher enzymatic activity in RA patients compared to osteoarthritis patients. | [6][17] |

| Liver Cirrhosis | Plasma | Circulatory POP activity negatively correlates with the severity of the disease. | [15][19] |

| Neuroinflammation | Rat Brain (PCS model) | Significantly increased POP levels in the hippocampus, striatum, and cerebellum. | [15][19] |

Table 2: Effects of POP Inhibitors on Inflammatory Markers in Preclinical Models

| Model | Inhibitor | Dose/Concentration | Key Findings | Reference(s) |

| Pulmonary Fibrosis (in vitro, A549 cells) | KYP-2047 | 1, 10, 50 µM | Reduced LPS-induced expression of IL-18 and TNF-α. | [12] |

| Pulmonary Fibrosis (in vivo, mouse) | KYP-2047 | 1, 2.5, 5 mg/kg | Modulated the IκBα/NF-κB pathway; reduced pro-inflammatory cytokines. | [12] |

| Intestinal Ischemia-Reperfusion (in vivo, mouse) | KYP-2047 | 2.5, 5 mg/kg | Decreased NF-κB nuclear translocation; reduced iNOS and COX-2 expression. | [13] |

| Retinal Pigment Epithelial Cells (in vitro) | KYP-2047 | - | Alleviated MG-132-induced production of the pro-inflammatory cytokine IL-6. | [20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of POP and its role in inflammation. Below are standard protocols for key assays.

This protocol is based on the use of a fluorogenic substrate to measure POP's enzymatic activity.

Materials:

-

Sample homogenates (e.g., tissue lysates, plasma)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 100 mM Tris-HCl, pH 7.4 with 1 mM EDTA and 3 mM DTT.[21][22]

-

Fluorogenic Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin), stock solution in DMSO.

-

POP Inhibitor (for control): e.g., S17092 or Z-Pro-prolinal (ZPP).[21][23]

-

96-well black microtiter plates.

-

Fluorometer/plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

-

Prepare sample homogenates and determine total protein concentration (e.g., via BCA assay) for normalization.

-

In a 96-well plate, add 50 µg of protein homogenate to each well.

-

For control wells, pre-incubate the homogenate with a specific POP inhibitor (e.g., 20 µM S17092) for 30 minutes at 37°C.[21]

-

Add assay buffer to bring the total volume to a pre-determined level (e.g., 100 µL).

-

Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to a final concentration of 50 µM.[21]

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence of the released AMC product using a fluorometer set to Ex/Em wavelengths of 360/460 nm.

-

Quantify the activity against an AMC standard curve.

-

Express specific POP activity as pmol AMC released per minute per mg of total protein.[21]

This protocol provides a general workflow for detecting proteins like NF-κB, IκBα, iNOS, and COX-2.

Materials:

-

Cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus, PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Specific for target proteins (e.g., anti-NF-κB p65, anti-IκBα, anti-iNOS, anti-COX-2) and a loading control (e.g., anti-β-actin, anti-GAPDH).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Separate 20-50 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 5.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis and normalize the protein of interest to the loading control.

This protocol describes a standard sandwich ELISA for quantifying secreted cytokines (e.g., TNF-α, IL-6, IL-18) in culture supernatants or plasma.

Materials:

-

ELISA plate (e.g., Nunc Maxisorb).

-

Capture Antibody: Specific for the target cytokine.

-

Detection Antibody: Biotin-conjugated, specific for the target cytokine.

-

Recombinant cytokine standard.

-

Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Enzyme Reagent: Streptavidin-HRP.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution (e.g., 2N H₂SO₄).

-

Microplate reader (450 nm).

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[24]

-

Wash the plate 3 times with Wash Buffer.

-

Block the plate with Blocking Buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate 3 times.

-

Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours.

-

Wash the plate 3 times.

-

Add Streptavidin-HRP and incubate for 20-30 minutes in the dark.

-

Wash the plate 5 times.

-

Add TMB substrate and incubate until a sufficient color change is observed (5-20 minutes).

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate cytokine concentrations in the samples by interpolating from the standard curve.[24][25]

Conclusion and Future Directions

Prolyl oligopeptidase is emerging as a pivotal enzyme in the complex landscape of inflammation. Its ability to generate both pro- and anti-inflammatory peptides, coupled with its influence on key signaling pathways like NF-κB, positions it as a critical regulatory node.[1][13] The dysregulation of POP activity in numerous inflammatory diseases underscores its potential as both a valuable biomarker and a promising therapeutic target.[6][16][17]

The development of specific and potent POP inhibitors has provided essential tools for dissecting its function and has shown significant promise in preclinical models of inflammatory disease.[12][13][26] Future research should focus on elucidating the precise molecular mechanisms by which POP modulates inflammatory signaling and exploring the therapeutic efficacy of POP inhibitors in a broader range of clinical contexts. A deeper understanding of its non-enzymatic, protein-protein interaction-dependent functions may also unveil new avenues for therapeutic intervention.[2][14]

References

- 1. Prolyl Oligopeptidase: A Rising Star on the Stage of Neuroinflamm...: Ingenta Connect [ingentaconnect.com]

- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, including Atherosclerosis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 15. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activities of dipeptidyl peptidase II, dipeptidyl peptidase IV, prolyl endopeptidase, and collagenase-like peptidase in synovial membrane from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients | Publicación [silice.csic.es]

- 20. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prolyl oligopeptidase activity assay. [bio-protocol.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Prolyl Oligopeptidase From Leishmania infantum: Biochemical Characterization and Involvement in Macrophage Infection [frontiersin.org]

- 24. bdbiosciences.com [bdbiosciences.com]

- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oncotarget.com [oncotarget.com]

Prolyl Endopeptidase Inhibition: A Deep Dive into Modulated Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing peptides, has emerged as a significant therapeutic target for a spectrum of disorders, including neurodegenerative diseases, inflammatory conditions, and metabolic syndromes. Inhibition of PREP activity has been shown to exert profound effects on various intracellular signaling cascades, thereby influencing cellular processes ranging from proliferation and differentiation to inflammation and autophagy. This technical guide provides a comprehensive overview of the key cellular pathways modulated by PREP inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Introduction to Prolyl Endopeptidase (PREP)

Prolyl endopeptidase is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues.[1] Its substrates include a variety of neuropeptides and peptide hormones, such as substance P, vasopressin, and angiotensin.[1][2] Beyond its enzymatic role, PREP is also implicated in protein-protein interactions, suggesting a broader function in cellular signaling.[3] Altered PREP activity has been linked to several pathological conditions, making its inhibition a promising therapeutic strategy.[3][4]

Core Cellular Pathways Modulated by PREP Inhibition

Inhibition of PREP has been demonstrated to significantly impact several key signaling pathways that are central to cellular function and disease pathogenesis. These include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Nuclear Factor-kappa B (NF-κB) signaling cascade, and the autophagy pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.[5] Studies have shown that PREP inhibition can modulate the phosphorylation status of key proteins in this pathway, particularly ERK1/2.

A diagram illustrating the MAPK/ERK signaling pathway and the influence of PREP inhibition is presented below.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, immunity, and cell survival.[6] PREP inhibition has been shown to attenuate inflammatory responses by modulating the activity of the NF-κB pathway. This is often observed through changes in the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[7]

Below is a diagram of the NF-κB signaling pathway and the impact of PREP inhibition.

Autophagy Pathway

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis.[8] PREP has been identified as a negative regulator of autophagy.[9] Inhibition of PREP can enhance autophagic flux, a process that is often monitored by observing the levels of key autophagy markers such as LC3-II and p62.[9][10]

The following diagram illustrates the regulation of autophagy by PREP.

Quantitative Data on Pathway Modulation

The effects of PREP inhibition on these signaling pathways have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Modulation of MAPK/ERK Pathway Components by PREP Inhibitors

| Cell Line/Model | PREP Inhibitor | Concentration | Change in p-ERK1/2 Levels | Reference |

| Adrenocortical Carcinoma (H295R) | PD184352 | 0.1, 1, 10 µM | Significant decrease | [11] |

| HEK-293T cells | Peptide 16 | 100 µM | 15% inhibition | [12] |

Table 2: Modulation of NF-κB Pathway Components by PREP Inhibitors

| Cell Line/Model | PREP Inhibitor | Concentration | Change in NF-κB Activity | Reference |

| Human Dental Pulp Stem Cells | Curcumin/Liposome | Not specified | Down-regulation of NF-κB, ERK, and p-ERK | [13] |

| IL-1β/TNF-α stimulated cells | SC-514 | 25, 100 µM | Significant differences in NF-κB nuclear translocation | [7] |

Table 3: Modulation of Autophagy Markers by PREP Inhibitors

| Cell Line/Model | PREP Inhibitor | Concentration | Change in Autophagy Markers | Reference |

| HFD-mice and PA-exposed HepG2 cells | KYP-2047 | 10 µM | Ameliorated impaired autophagy | [3] |

| HEK-293 and SH-SY5Y cells | Not specified | Not specified | Increased PP2A activity, induced autophagy | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides an overview of key experimental protocols used to study the effects of PREP inhibition.

Prolyl Endopeptidase Activity Assay (Fluorimetric)

This assay measures the enzymatic activity of PREP by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

PREP-containing sample (e.g., cell lysate, serum)

-

PREP inhibitor of interest

-

Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)[14]

-

Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC)[14]

-

Stopping Solution (e.g., 1.5 M acetic acid)[14]

-

Fluorometer (Excitation: 370 nm, Emission: 440 nm)[14]

Procedure:

-

Pre-incubate the PREP sample with the PREP inhibitor or vehicle control in assay buffer for a specified time (e.g., 15 minutes) at 37°C.[14]

-

Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 120 minutes).[14]

-

Stop the reaction by adding the stopping solution.[14]

-

Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorometer.

-

Calculate PREP activity based on a standard curve of known AMC concentrations.

The following diagram outlines the workflow for the PREP activity assay.

References

- 1. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prolyl-oligopeptidase-inhibition-activates-autophagy-via-protein-phosphatase-2a - Ask this paper | Bohrium [bohrium.com]

- 3. Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prolyl oligopeptidase inhibition activates autophagy via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Impact of Prolyl Endopeptidase Inhibition on Neuropeptide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the regulation of various physiological processes through the metabolism of proline-containing peptides.[1][2] Many of these peptides function as neuropeptides and peptide hormones, making PREP a significant target for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and metabolic disorders.[3][4] This technical guide provides an in-depth analysis of the effects of prolyl endopeptidase inhibitors on the metabolism of key neuropeptides, with a focus on Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH). For the purpose of this guide, "Prolyl Endopeptidase Inhibitor 2" will be represented by well-characterized, potent, and specific inhibitors from scientific literature to illustrate the downstream effects on neuropeptide metabolism.

Mechanism of Action of Prolyl Endopeptidase and its Inhibition

Prolyl endopeptidase specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides that are typically less than 30 amino acids in length.[2] The enzyme consists of two domains: a catalytic domain with a canonical serine protease triad and a seven-bladed β-propeller domain that acts as a gate, restricting access of larger substrates to the active site.[2][4] The catalytic mechanism involves an "induced-fit" model where the binding of a substrate induces a conformational change, closing the enzyme around the substrate for cleavage.[4]

Prolyl endopeptidase inhibitors are designed to interact with the active site of the enzyme, thereby preventing the cleavage of its substrates. These inhibitors are often peptide-like molecules that mimic the natural substrates of PREP. By blocking PREP activity, these inhibitors can effectively increase the local concentrations and prolong the signaling effects of various neuropeptides.

Quantitative Effects of PREP Inhibition on Neuropeptide Levels

The inhibition of prolyl endopeptidase leads to a measurable increase in the levels of its neuropeptide substrates in various tissues, particularly in the brain. The following tables summarize the quantitative data from preclinical studies investigating the in vivo effects of specific PREP inhibitors on the concentrations of Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone.

| Neuropeptide | PREP Inhibitor | Animal Model | Brain Region | Dose | Change in Neuropeptide Level | Reference |

| Substance P | JTP-4819 | Rat | Cerebral Cortex | 1 mg/kg, p.o. | Increased | [5] |

| JTP-4819 | Rat | Cerebral Cortex | 3 mg/kg, p.o. | Increased | [5] | |

| JTP-4819 | Rat | Hippocampus | 1 mg/kg, p.o. | Increased | [5] | |

| JTP-4819 | Rat | Hippocampus | 3 mg/kg, p.o. | Increased | [5] | |

| Arginine-Vasopressin | JTP-4819 | Rat | Cerebral Cortex | 1 mg/kg, p.o. | Increased | [5] |

| JTP-4819 | Rat | Cerebral Cortex | 3 mg/kg, p.o. | Increased | [5] | |

| JTP-4819 | Rat | Hippocampus | 1 mg/kg, p.o. | Increased | [5] | |

| JTP-4819 | Rat | Hippocampus | 3 mg/kg, p.o. | Increased | [5] | |

| Thyrotropin-Releasing Hormone | JTP-4819 | Rat | Hippocampus | 3 mg/kg, p.o. | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PREP inhibitors and neuropeptide metabolism.

In Vitro Prolyl Endopeptidase Activity Assay

This protocol describes a fluorometric method for measuring PREP activity in tissue homogenates.

Materials:

-

Tissue homogenate (e.g., brain cortex)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

Fluorogenic substrate: Suc-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

PREP inhibitor (test compound)

-

Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

-

96-well black microplates

Procedure:

-

Prepare tissue homogenates in ice-cold assay buffer.

-

Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the enzyme.

-

In a 96-well black microplate, add 50 µL of tissue supernatant.

-

Add 10 µL of the PREP inhibitor at various concentrations or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate (final concentration 100 µM).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

-

Calculate the rate of AMC release, which is proportional to the PREP activity.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Quantification of Neuropeptides by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of neuropeptides (e.g., Arginine-Vasopressin) in biological samples.[6][7][8]

Materials:

-

Biological sample (e.g., brain tissue extract, plasma)

-

Coating buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

-

Wash buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody specific to the neuropeptide of interest

-

Biotinylated secondary antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution: 2 N H2SO4

-

96-well microplates

-

Microplate reader with absorbance detection at 450 nm

Procedure:

-

Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of the standard or sample to each well.

-

Add 50 µL of the biotinylated detection antibody to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the neuropeptide in the samples.

Neuropeptide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of neuropeptides (e.g., Thyrotropin-Releasing Hormone) in complex biological matrices.[9][10][11]

Materials:

-

Biological sample (e.g., brain tissue homogenate)

-

Extraction solution: Acetonitrile with 0.1% formic acid

-

Internal standard (isotopically labeled version of the target neuropeptide)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase LC column

Procedure:

-

Homogenize the tissue sample in the extraction solution.

-

Add a known amount of the internal standard to the homogenate.

-

Centrifuge the sample to precipitate proteins.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the sample in a suitable solvent for LC injection.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the neuropeptide from other components using a reverse-phase gradient.

-

Detect and quantify the neuropeptide and its internal standard using multiple reaction monitoring (MRM) mode.

-

The ratio of the peak area of the endogenous neuropeptide to the peak area of the internal standard is used to calculate the concentration of the neuropeptide in the original sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the neuropeptides discussed and a typical experimental workflow for evaluating PREP inhibitors.

Conclusion

Prolyl endopeptidase inhibitors represent a promising class of therapeutic agents with the potential to modulate a wide range of physiological and pathological processes by preventing the degradation of key neuropeptides. The data presented in this technical guide demonstrate that inhibition of PREP leads to a significant increase in the levels of Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone in the brain. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the effects of novel PREP inhibitors. The visualization of the associated signaling pathways highlights the intricate molecular mechanisms through which these neuropeptides exert their effects. Further research into the development of potent and specific PREP inhibitors will be crucial for translating these findings into effective clinical therapies for a variety of disorders.

References

- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of inhibitors of prolyl endopeptidase and pyroglutamyl peptide hydrolase on TRH degradation in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. scribd.com [scribd.com]

- 8. lifescience-market.com [lifescience-market.com]

- 9. Quantification of thyrotropin-releasing hormone by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

Prolyl Endopeptidase (PREP) Gene Expression in Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues within peptides up to 30 amino acids long.[1] Its high expression in the central nervous system and its involvement in various cellular processes have implicated PREP in the pathophysiology of a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of PREP gene and protein expression in various disease models, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it modulates.

Data Presentation: PREP Expression and Activity in Disease Models

The following tables summarize quantitative data on PREP mRNA expression, protein levels, and enzyme activity across various disease models, providing a comparative overview for researchers.

| Disease Model | Tissue/Cell Type | Method | Change in PREP Expression/Activity | Reference |

| Neurodegenerative Diseases | ||||

| Alzheimer's Disease (AD) | Mouse Brain (APdE9 model with LPS) | Proteomics | ▲ 2-fold increase in cytosolic protein | [3] |

| Parkinson's Disease (PD) Animal Model | Substantia Nigra | Immunohistochemistry | Colocalization with α-synuclein aggregates | [4] |

| Schizophrenia Animal Model (SHR rats) | Plasma | Enzymatic Assay | ▼ Significantly lower activity | [1] |

| Schizophrenia Animal Model (SHR rats) | Prefrontal Cortex | Enzymatic Assay | ▼ Significant decrease in activity after antipsychotic treatment | [1] |

| Inflammatory Conditions | ||||

| Neuroinflammation (Portacaval Shunt Rats) | Hippocampus, Striatum, Cerebellum | Immunological Techniques | ▲ Significant increase in protein levels | |

| Neuroinflammation (Portacaval Shunt Rats) | Plasma | Western Blot | ▼ 52.58% decrease in protein levels | |

| Cancer | ||||

| Non-Small Cell Lung Cancer (NSCLC) | Lung Tumor Tissue vs. Adjacent Normal Tissue | Not Specified | ▲ Much higher expression | [5] |

| Glioblastoma (TCGA data) | Tumor Tissue | Gene Expression Analysis | Variable expression patterns | [6][7] |

| Breast Cancer Cell Lines (MCF-7, etc.) | Cell Lines | RNA-seq | Aberrant m5C methylation patterns | [8] |

| Lung Adenocarcinoma (TCGA data) | Tumor Tissue | RNA-seq | Variable expression, potential prognostic marker | [9][10] |

Note: This table represents a selection of available quantitative data. Further research is needed to expand this dataset across a wider range of disease models and cancer cell lines.

Experimental Protocols

Detailed methodologies for the quantification of PREP gene expression, protein levels, and enzyme activity are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Quantitative Real-Time PCR (qPCR) for PREP mRNA Expression

This protocol outlines the steps for measuring human PREP mRNA levels using SYBR Green-based qPCR.

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells or tissues using a suitable RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

b. qPCR Reaction Setup:

-

Prepare a master mix for the qPCR reaction. For a single 20 µL reaction, combine:

-

10 µL 2x SYBR Green qPCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Gently mix and spin down the components.

-

Aliquot the master mix into qPCR plates or tubes.

-

Add the cDNA template to the respective wells.

-

Include no-template controls (NTC) for each primer set to check for contamination.

-

Run at least three technical replicates for each sample and target.

c. Human PREP qPCR Primers:

d. qPCR Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[11]

e. Data Analysis:

-

Determine the cycle threshold (Ct) values for PREP and a validated reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of PREP using the ΔΔCt method.[12]

Caption: Workflow for PREP mRNA quantification by qPCR.

Western Blotting for PREP Protein Expression

This protocol provides a general guideline for detecting PREP protein levels in cell lysates or tissue homogenates.

a. Sample Preparation:

-

Cell Lysates: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[13][14]

-

Tissue Homogenates: Homogenize dissected tissue in RIPA buffer on ice using a Dounce homogenizer or a tissue homogenizer.[15]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

b. SDS-PAGE and Transfer:

-

Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody against PREP overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is recommended, but should be optimized.[17]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:10000 for 1 hour at room temperature.[15]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the PREP band intensity to a loading control protein (e.g., GAPDH or β-actin).

Caption: Workflow for PREP protein quantification by Western Blot.

Prolyl Endopeptidase (PREP) Enzyme Activity Assay

This fluorometric assay measures the enzymatic activity of PREP based on the cleavage of a specific substrate.

a. Reagents:

-

Assay Buffer: 100 mM K-phosphate buffer, pH 7.5.[3]

-

Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC).[18] Prepare a stock solution in DMSO.

-

Stopping Solution: 1.5 M Acetic Acid.[3]

-

Sample: Cell lysate or tissue homogenate prepared in a suitable buffer.

b. Assay Procedure:

-

In a 96-well black plate, add 100 µL of assay buffer to each well.

-

Add 10 µL of the sample (e.g., serum or diluted tissue homogenate) to the wells.[3]

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the Z-Gly-Pro-AMC substrate solution (final concentration 0.2 mM).[3]

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[3][18]

-

Stop the reaction by adding 500 µL of the stopping solution.[3]

-

Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a microplate reader with excitation at ~360-370 nm and emission at ~440-460 nm.[3][18]

-

Include a blank control (sample with stopping solution added before the substrate) and a substrate-only control.

-

Generate a standard curve using known concentrations of AMC to quantify the amount of product formed.

c. Data Analysis:

-

Calculate the rate of AMC production (e.g., in pmol/min).

-

Normalize the activity to the total protein concentration of the sample (e.g., pmol/min/mg protein).

Caption: Workflow for PREP enzymatic activity measurement.

Signaling Pathways Involving PREP

PREP is implicated in several key signaling pathways that are dysregulated in disease. The following diagrams illustrate its role in the context of α-synuclein aggregation in Parkinson's disease and its potential interaction with the TGF-β signaling pathway.

PREP and α-Synuclein Aggregation in Parkinson's Disease

In Parkinson's disease, PREP has been shown to directly interact with α-synuclein, a protein central to the formation of Lewy bodies.[9] This interaction accelerates the aggregation of α-synuclein, contributing to the pathology of the disease.[9] PREP inhibitors have been demonstrated to reduce this aggregation, suggesting a therapeutic potential.[9]

Caption: PREP's role in α-synuclein aggregation.

Potential Interaction of PREP with the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and fibrosis. While the direct interaction between PREP and the TGF-β pathway is an area of ongoing research, some studies suggest that PREP inhibitors can modulate components of this pathway. For instance, a PREP inhibitor was shown to reduce the expression of p-JAK2 and STAT3, which can be downstream of TGF-β signaling, in a model of pulmonary fibrosis.[3] This suggests an indirect regulatory role of PREP on this pathway.

Caption: Potential modulation of TGF-β signaling by PREP.

Conclusion

The expression and activity of prolyl endopeptidase are significantly altered in various disease models, highlighting its potential as a therapeutic target and a biomarker. This guide provides a foundational understanding of PREP's role in disease, along with practical protocols for its study. Further research is warranted to fully elucidate the quantitative changes in PREP expression across a broader spectrum of diseases and to clarify its precise mechanisms of action within complex signaling networks. The continued investigation of PREP will be crucial for the development of novel diagnostic and therapeutic strategies for a range of debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrated Gene Expression Data-Driven Identification of Molecular Signatures, Prognostic Biomarkers, and Drug Targets for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Prolyl Oligopeptidase Restores Prohibitin 2 Levels in Psychosis Models: Relationship to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification of glioblastoma-specific prognostic biomarkers via an integrative analysis of DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the m5C epitranscriptome of mRNAs in breast cancer cells through genome engineering and long-read sequencing approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kaggle.com [kaggle.com]

- 10. Bioinformatics Analysis and Screening of Potential Target Genes Related to the Lung Cancer Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene Expression Patterns Associated with Survival in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models of Relevance to the Schizophrenia Prodrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. img.abclonal.com [img.abclonal.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. High-resolution profiling of lung adenocarcinoma identifies expression subtypes with specific biomarkers and clinically relevant vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

Methodological & Application

Application Notes and Protocols: Prolyl Endopeptidase (PREP) In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in cellular signaling and neurotransmission. Dysregulation of PREP activity has been associated with various conditions, including neurodegenerative diseases, and its inhibition is a key area of investigation for therapeutic intervention.

These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay for PREP using a fluorogenic substrate. This assay is a fundamental tool for screening and characterizing potential PREP inhibitors.

Assay Principle

The assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by PREP. Upon cleavage of the Pro-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC release is directly proportional to the PREP enzyme activity. The fluorescence of the liberated AMC can be measured over time using a fluorescence plate reader with excitation at approximately 380 nm and emission at approximately 465 nm.[1][2] The potency of a test compound as a PREP inhibitor is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents

-

Enzyme: Recombinant Human Prolyl Endopeptidase (PREP)

-

Substrate: Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin)

-

Positive Control Inhibitors:

-

S17092

-

KYP-2047

-

-

Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.7[3][4]

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.

-

Equipment:

-

Fluorescence microplate reader with temperature control

-

Standard 96-well black microplates (for fluorescence assays)

-

Multichannel pipettes

-

Incubator (37°C)

-

Experimental Protocols

Preparation of Reagents

-

Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.7): Prepare a stock solution of potassium phosphate and EDTA and adjust the pH to 7.7 before making the final dilution.

-

Recombinant PREP Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Z-Gly-Pro-AMC Substrate Stock Solution (10 mM): Dissolve Z-Gly-Pro-AMC in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.[3][4]

-

Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test compounds and positive controls (S17092, KYP-2047) in DMSO. Store at -20°C.

Assay Procedure in a 96-Well Plate Format

The following protocol is for a total reaction volume of 200 µL per well. Adjust volumes as necessary for different plate formats or reaction volumes.

-

Prepare Working Solutions:

-

PREP Working Solution: On the day of the experiment, dilute the PREP stock solution in assay buffer to the desired final concentration. A typical starting concentration is 5-10 ng/µL. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Substrate Working Solution: Dilute the 10 mM Z-Gly-Pro-AMC stock solution in assay buffer. A common final concentration in the assay is between 50-200 µM.[5]

-

Inhibitor Dilutions: Prepare a serial dilution of the test compounds and positive controls in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve. Remember to include a DMSO control (vehicle).

-

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of the appropriate inhibitor dilution (or vehicle for control wells) to the respective wells.

-

Add 50 µL of the PREP working solution to all wells except the "no enzyme" control wells. Add 50 µL of assay buffer to the "no enzyme" control wells.

-

-

Initiate the Enzymatic Reaction:

-

Add 50 µL of the pre-warmed substrate working solution to all wells to start the reaction.

-

-

Data Acquisition:

Data Presentation and Analysis

Calculation of Percent Inhibition

The rate of the reaction (slope of RFU vs. time) is calculated for each well from the linear portion of the kinetic read.

The percent inhibition for each inhibitor concentration is calculated using the following formula: